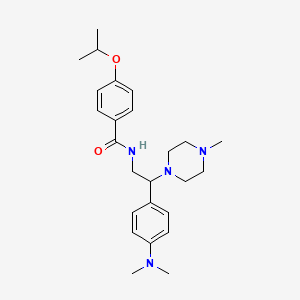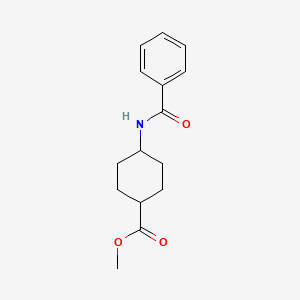![molecular formula C23H20FN3O5S B2355738 N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252824-33-1](/img/no-structure.png)
N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O5S and its molecular weight is 469.49. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
- Positron Emission Tomography (PET) Imaging : Research by Dollé et al. (2008) on the radiosynthesis of [18F]PBR111, a derivative within a similar chemical class, highlights its application in PET imaging for studying the translocator protein (18 kDa), a marker of neuroinflammation. This research demonstrates the potential of fluorine-18 labeled compounds for in vivo brain imaging, which could inform about the utility of related compounds in neurological research (Dollé et al., 2008).
Neuroinflammation and Ligand Binding
- Translocator Protein 18 kDa (TSPO) Ligands : Another study by Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines for their binding potential to the TSPO, an early biomarker of neuroinflammatory processes. This work underscores the relevance of such compounds in developing imaging agents for detecting neuroinflammation (Damont et al., 2015).
Antimicrobial and Anti-inflammatory Agents
- Synthesis of Novel Heterocyclic Compounds : Abu‐Hashem et al. (2020) focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities. While the specific compound is not mentioned, this research illustrates the potential of structurally complex acetamides in therapeutic contexts (Abu‐Hashem et al., 2020).
Enzyme Inhibition for Therapeutic Applications
- Src Kinase Inhibition and Anticancer Activity : Fallah-Tafti et al. (2011) explored thiazolyl N-benzyl-substituted acetamide derivatives, including their synthesis, Src kinase inhibitory, and anticancer activities. This research points to the utility of such compounds in developing targeted cancer therapies by inhibiting specific enzymes involved in cancer cell proliferation (Fallah-Tafti et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 3,5-dimethoxyaniline, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "3,5-dimethoxyaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diisopropylethylamine (DIPEA)", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Methanol", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Synthesis of N-(3,5-dimethoxyphenyl)-3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide", "a. Dissolve 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) and 3,5-dimethoxyaniline (1.2 equiv) in DMF.", "b. Add DIPEA (1.2 equiv) and DCC (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "c. Filter the precipitated dicyclohexylurea and wash the solid with DCM.", "d. Concentrate the filtrate and purify the crude product by flash chromatography using ethyl acetate/methanol as the eluent to obtain N-(3,5-dimethoxyphenyl)-3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide as a yellow solid.", "Step 2: Acetylation of N-(3,5-dimethoxyphenyl)-3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide", "a. Dissolve N-(3,5-dimethoxyphenyl)-3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide (1.0 equiv) in DCM.", "b. Add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "c. Quench the reaction with saturated NaHCO3 solution and extract the organic layer with DCM.", "d. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate the solvent under reduced pressure.", "e. Purify the crude product by flash chromatography using ethyl acetate/hexanes as the eluent to obtain N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide as a yellow solid." ] } | |
Numéro CAS |
1252824-33-1 |
Formule moléculaire |
C23H20FN3O5S |
Poids moléculaire |
469.49 |
Nom IUPAC |
N-(3,5-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O5S/c1-31-17-9-16(10-18(11-17)32-2)25-20(28)13-26-19-7-8-33-21(19)22(29)27(23(26)30)12-14-3-5-15(24)6-4-14/h3-11H,12-13H2,1-2H3,(H,25,28) |
Clé InChI |
POOGLYVVIMRMDI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2355655.png)
amine](/img/structure/B2355656.png)
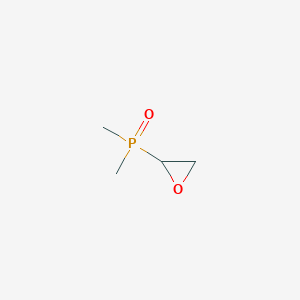
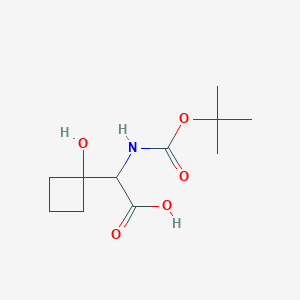
![N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2355659.png)


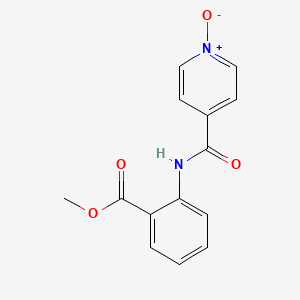
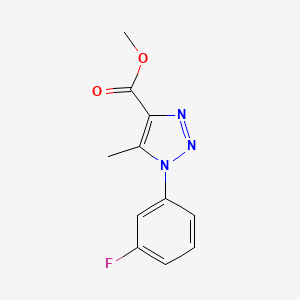
![N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B2355667.png)
![N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2355668.png)
